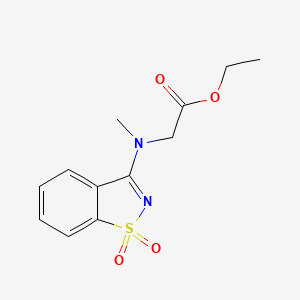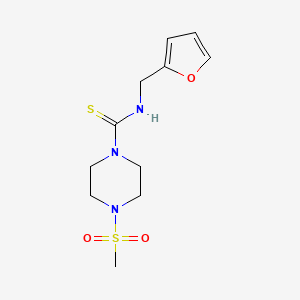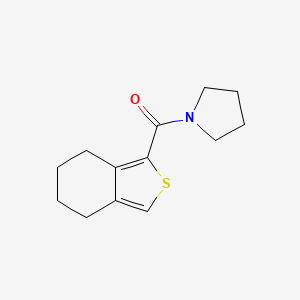
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as compound 8, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in disease progression. In cancer research, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Compound 8 has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield and purity of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8.
3. Studies on its potential side effects and toxicity to ensure its safety for human use.
4. Clinical trials to evaluate its efficacy in the treatment of various diseases.
5. Development of analogs of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is a promising chemical N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is necessary to fully understand its potential therapeutic applications and ensure its safety for human use.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 involves the reaction of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and ammonium acetate to obtain N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in good yield.
Applications De Recherche Scientifique
Compound 8 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-7-16(10-17(13)19)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHCSJNOPQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)